![molecular formula C20H12O6 B181729 Palmarumycin C3 CAS No. 159934-11-9](/img/structure/B181729.png)
Palmarumycin C3
Overview
Description
Palmarumycin C3 is a spirobisnaphthalene compound isolated from cultures of the endophytic fungus Berkleasmium sp. Dzf12 after treatment with 1-hexadecene . It exhibits stronger antimicrobial and antioxidant activities .
Synthesis Analysis
The total synthesis of this compound has been achieved through a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirobisnaphthalene core . The molecular weight is 348.31, and the molecular formula is C20H12O6 .Chemical Reactions Analysis
The key steps in the synthesis of this compound involve a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 348.31 and a molecular formula of C20H12O6 .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Palmarumycin C3, along with its counterpart C2, has been identified as having significant antimicrobial and antioxidant activities. The endophytic fungus Berkleasmium sp. Dzf12 produces these compounds, and their yields can be significantly increased by adding 1-hexadecene to the culture medium. This strategy enhances the production of palmarumycins C2 and C3, with C3 showing stronger activities in comparison to C2 (Mou et al., 2013).
Biological Activity and Structure Elucidation
This compound is part of a class of antibiotics known as spiro acetal metabolites, which have been isolated from Coniothyrium sp. These compounds, including C3, demonstrate antibacterial, antifungal, and herbicidal activity at various concentrations. The structures of these metabolites, including C3, have been confirmed through X-ray structure analysis (Krohn et al., 1994).
Reversal of Drug Resistance in Fungi
Palmarumycin P3, closely related to C3, has been shown to reverse azole resistance in clinical Candida strains by reducing fluconazole-induced MDR1 transcription. This indicates a potential application of palmarumycins, including C3, in treating antifungal drug resistance, particularly in Candida albicans strains with mutations in the Mrr1 transcription factor (Song et al., 2022).
Antifungal and Antibacterial Metabolites
Palmarumycins CP1–CP4, including a pentacyclic variant CP3, have shown significant antifungal and antibacterial properties. These unique structures, which include a 1,8-dihydroxynaphthalene unit connected by a spiroacetal to another partially reduced naphthalene unit, have been isolated from Coniothyrium palmarum (Krohn et al., 1994).
Antimalarial and Antituberculosis Activity
Palmarumycins isolated from the mangrove fungus BCC 25093, including P1–P5 variants, have shown promising antimalarial activity against Plasmodium falciparum and antituberculosis activity against Mycobacterium tuberculosis, demonstrating the potential of palmarumycin derivatives in treating these diseases (Bunyapaiboonsri et al., 2015).
Enhancement of Plant Metabolite Production
Palmarumycin C13, a derivative, has been shown to effectively enhance the production of diosgenin in plantlet and cell cultures of Dioscorea zingiberensis. This indicates its potential use as an elicitor in agricultural and pharmaceutical applications to increase the yield of valuable plant secondary metabolites (Mou et al., 2015).
Mechanism of Action
Target of Action
Palmarumycin C3 is a spirobisnaphthalene compound that exhibits significant inhibition activities against various cell lines . .
Mode of Action
It is known to exhibit antimicrobial and antioxidant activities , suggesting it may interact with targets that play a role in these biological processes
Result of Action
This compound has been reported to display significant inhibition activities against various cell lines, including HCT116, U87-MG, HepG2, BGC823, and PC9 . This suggests that the compound may have potential antitumor or anticancer effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented in the literature. It’s worth noting that this compound was isolated from the endophytic fungus Berkleasmium sp. Dzf12 , suggesting that it may be influenced by the biological environment of this fungus
properties
IUPAC Name |
(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXBHYOFNNANPN-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antimicrobial activities of Palmarumycin C3 and how does it compare to Palmarumycin C2?
A1: this compound exhibits stronger antimicrobial activity compared to Palmarumycin C2. [] This suggests that the structural differences between the two compounds contribute to their varying levels of efficacy against microorganisms. Further research is needed to understand the specific mechanism of action and the range of microorganisms susceptible to this compound.
Q2: How does the addition of 1-Hexadecene to the culture of endophytic fungus Berkleasmium sp. Dzf12 impact the yield of this compound?
A2: Supplementing the culture medium of Berkleasmium sp. Dzf12 with 1-Hexadecene significantly boosts the production of this compound. Specifically, adding 10% 1-Hexadecene on the 6th day of culture resulted in a remarkable 59.50-fold increase in this compound yield (1.19 g/L) compared to the control group (0.02 g/L). [] This suggests that 1-Hexadecene potentially acts as an elicitor, triggering metabolic pathways within the fungus that favor this compound biosynthesis.
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